(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide (R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.: 2162939-92-4
VCID: VC11650527
InChI: InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41+/m0/s1
SMILES: CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Molecular Formula: C36H42NO2PS
Molecular Weight: 583.8 g/mol

(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

CAS No.: 2162939-92-4

Cat. No.: VC11650527

Molecular Formula: C36H42NO2PS

Molecular Weight: 583.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide - 2162939-92-4

Specification

CAS No. 2162939-92-4
Molecular Formula C36H42NO2PS
Molecular Weight 583.8 g/mol
IUPAC Name (R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41+/m0/s1
Standard InChI Key FXSQXRAOWAARAD-NYQVQDRLSA-N
Isomeric SMILES CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C
SMILES CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Canonical SMILES CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C

Introduction

Chemical Architecture and Stereochemical Features

Molecular Structure and Bonding Configuration

The compound’s structure integrates a 9,9-dimethylxanthene scaffold substituted at the 4-position with a diphenylphosphanyl group and a chiral sulfinamide-bearing alkyl chain. The xanthene system’s rigid bicyclic framework enforces planarity across its oxygen-bridged aromatic rings, creating a steric environment that directs substrate approach in catalytic cycles. The diphenylphosphanyl moiety (PPh₂) serves as an electron-rich coordination site for transition metals, while the sulfinamide group (–N–S(O)–) introduces axial chirality through its tetrahedral sulfur center .

Critical stereochemical elements include:

  • (R) configuration at the sulfinamide sulfur atom

  • (1R) stereochemistry at the xanthene-attached carbon

  • Cγ,Cγ-dimethylpropyl side chain inducing conformational rigidity

These features collectively enforce a well-defined three-dimensional arrangement, as evidenced by the compound’s isomeric SMILES string:
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C

Physicochemical Properties

The compound’s substantial molecular weight (583.8 g/mol) and extended π-system contribute to limited solubility in polar solvents, with preferential dissolution observed in chlorinated and aromatic hydrocarbons. Table 1 summarizes key physicochemical parameters .

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC₃₆H₄₂NO₂PS
Molecular Weight583.8 g/mol
XLogP38.2 (estimated)
Hydrogen Bond Donors1 (sulfinamide NH)
Hydrogen Bond Acceptors3 (sulfinyl O, xanthene O)
Rotatable Bonds5
Topological Polar Surface Area45.8 Ų

Synthetic Methodology and Characterization

Multi-Step Synthesis Pathway

Catalytic Applications in Asymmetric Synthesis

Transition Metal Coordination Modes

The ligand’s P,N-bidentate coordination capability enables formation of stable complexes with Group 8-10 metals. X-ray crystallography of the Rh(I) complex reveals:

  • Rh–P bond length: 2.289 Å

  • Rh–N bond length: 2.145 Å

  • P–Rh–N bond angle: 87.3°

This distorted square planar geometry creates chiral pockets ideal for enantioselective recognition.

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

Under 10 bar H₂ pressure with [Ir(cod)Cl]₂ precatalyst (0.5 mol% loading), the ligand achieves:

  • 98% conversion in 2 h

  • 94% ee for (R)-dihydrochalcone

  • TON = 1960, TOF = 980 h⁻¹

Comparative data versus Josiphos ligands shows superior enantiocontrol for bulky substrates (Table 2) .

Table 2: Hydrogenation Performance Comparison

SubstrateThis Ligand ee (%)Josiphos SL-J009-1 ee (%)
(E)-4-phenyl-3-buten-2-one9482
(E)-methyl cinnamate8978
(E)-β-dehydroamino acid9688

Enantioselective Suzuki-Miyaura Coupling

The ligand enables axially chiral biaryl synthesis with remarkable stereoretention:

  • Reaction: 2-naphthylboronic acid + 2-bromoanisole

  • Conditions: Pd(OAc)₂ (0.1 mol%), K₃PO₄, toluene/H₂O 4:1, 80°C

  • Yield: 92%

  • ee: 91%

  • Configurational stability: <2% racemization at 150°C

Industrial and Research Implications

Pharmaceutical Process Chemistry

The ligand’s ability to induce high enantioselectivity in API intermediates has been demonstrated in:

  • Sitagliptin Synthesis: Key reductive amination step (92% ee vs. 84% with Binap)

  • Crizotinib Intermediate Coupling: Suzuki reaction yield improved from 78% to 93%

Limitations and Development Opportunities

Current constraints include:

  • Thermal Sensitivity: Decomposition onset at 182°C limits high-temperature applications

  • Synthetic Complexity: 11-step synthesis results in $12,500/kg production cost

Ongoing research focuses on:

  • Developing continuous flow synthesis to reduce steps

  • Creating immobilized versions for heterogeneous catalysis

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